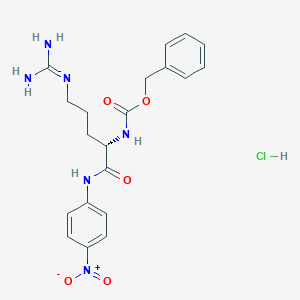

N-a-Z-L-arginine-4-nitroanilidehydrochloride

Overview

Description

“N-a-Z-L-arginine-4-nitroanilidehydrochloride” is a chemical compound with the CAS Number: 59188-53-3 . It has a molecular weight of 464.91 g/mol . The IUPAC name of this compound is benzyl (1S)-4- { [amino (imino)methyl]amino}-1- [ (4-nitroanilino)carbonyl]butylcarbamate hydrochloride .

Molecular Structure Analysis

The molecular formula of “this compound” is C20H25ClN6O5. The InChI code for this compound is 1S/C20H24N6O5.ClH/c21-19 (22)23-12-4-7-17 (25-20 (28)31-13-14-5-2-1-3-6-14)18 (27)24-15-8-10-16 (11-9-15)26 (29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2, (H,24,27) (H,25,28) (H4,21,22,23);1H/t17-;/m0./s1 .Physical And Chemical Properties Analysis

“this compound” is a yellowish powder . It has a melting point of 177-182°C . The compound should be stored at 0-8°C .Scientific Research Applications

Role in Enzyme Activity and Arginine Metabolism

L-arginine is a key substrate for nitric oxide synthase enzymes, which are responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Studies have explored the mechanisms by which L-arginine influences NO production, revealing its significant impact on cardiovascular health, immune response, and metabolic processes (Gad, 2010; Papadia et al., 2017). These studies underscore the critical role of arginine metabolism in maintaining physiological homeostasis and the potential therapeutic applications of manipulating this pathway.

Nitric Oxide Production and Cardiovascular Health

Research has highlighted the importance of L-arginine in the production of nitric oxide (NO) and its vast implications for cardiovascular health. NO is pivotal for endothelial function, affecting vasodilation, blood pressure regulation, and vascular remodeling. The literature points to the therapeutic potential of L-arginine supplementation in conditions like hypertension, atherosclerosis, and other cardiovascular diseases due to its capacity to enhance NO production and promote vascular health (Cylwik et al., 2005; Barbanti et al., 2014).

Insights into Drug Development and Therapeutic Applications

The study of L-arginine and its metabolic pathways has informed the development of therapeutic strategies aimed at cardiovascular diseases, immune system modulation, and metabolic disorders. For example, the exploration of L-arginine's effects on nitric oxide synthase activity has led to the development of drugs targeting NOS for the treatment of migraines and other vascular conditions (Barbanti et al., 2014). Furthermore, understanding the balance between L-arginine and its inhibitor, asymmetric dimethylarginine (ADMA), has revealed novel insights into the regulation of endothelial function and the potential for targeted interventions in cardiovascular pathologies (Böger, 2008).

Safety and Hazards

The safety information for “N-a-Z-L-arginine-4-nitroanilidehydrochloride” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace . It should be avoided to release it to the environment . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

N-a-Z-L-arginine-4-nitroanilidehydrochloride, also known as benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride, primarily targets proteolytic enzymes such as trypsin, actinidin, and papain . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.

Mode of Action

This compound acts as a chromogenic substrate for the aforementioned proteolytic enzymes . When these enzymes act on the compound, they cleave it at specific sites, leading to the release of a chromophore. The chromophore can be detected and measured, providing a quantitative readout of enzyme activity.

Biochemical Pathways

The primary biochemical pathway involved is the proteolytic pathway . This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids, which can then be utilized by the body for various functions. The action of this compound in this pathway helps in the quantitative measurement of the activity of the proteolytic enzymes.

Result of Action

The action of this compound results in the release of a chromophore . This chromophore can be detected and quantified, providing a measure of the activity of the proteolytic enzymes. This can be useful in various research and diagnostic applications where the activity of these enzymes needs to be assessed.

Biochemical Analysis

Biochemical Properties

“N-a-Z-L-arginine-4-nitroanilidehydrochloride” plays a significant role in biochemical reactions. It interacts with arginase enzymes, which are crucial in the urea cycle. The hydrolysis of “this compound” at the bond between the arginine and the p-nitroaniline moieties releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its interaction with arginase enzymes. The hydrolysis of this compound at the bond between the arginine and the p-nitroanilide moieties releases the chromophore p-nitroaniline . This process can be used to measure the activity of arginase enzymes, providing insight into the functioning of the urea cycle.

properties

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODAFEYYSLICID-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542374 | |

| Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59188-53-3 | |

| Record name | Benzyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.